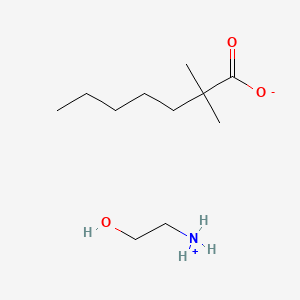
(2-Hydroxyethyl)ammonium dimethylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)ammonium dimethylheptanoate is a chemical compound with the molecular formula C11H25NO3 and a molar mass of 219.3211 g/mol. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-hydroxyethylamine with dimethylheptanoic acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of (2-Hydroxyethyl)ammonium dimethylheptanoate typically involves large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyethyl)ammonium dimethylheptanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
(2-Hydroxyethyl)ammonium dimethylheptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in various industrial processes, such as in the production of specialty chemicals.
Mechanism of Action
The mechanism by which (2-Hydroxyethyl)ammonium dimethylheptanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
(2-Hydroxyethyl)ammonium dimethylheptanoate can be compared with other similar compounds, such as:
Bisthis compound: A closely related compound with similar properties and applications.
Other ammonium salts: Compounds with similar ammonium cations and varying organic anions.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Biological Activity
(2-Hydroxyethyl)ammonium dimethylheptanoate, also known as bisthis compound, is an organic compound notable for its surfactant properties and potential applications in pharmaceuticals and materials science. Its unique structure, comprising a dimethylheptanoate moiety attached to a bis(2-hydroxyethyl)ammonium cation, allows it to interact effectively with biological membranes, influencing various cellular processes.
The molecular formula of this compound is C₁₃H₂₅N₁O₄, with a molecular weight of approximately 259.38 g/mol. Its amphiphilic nature enables it to function both as a surfactant and emulsifying agent, making it valuable in diverse applications.
Surfactant and Emulsifying Properties
Research indicates that this compound exhibits significant surfactant activity. This property allows it to lower the surface tension of liquids, facilitating the formation of emulsions and enhancing the solubility of hydrophobic compounds. Its ability to interact with biological membranes suggests potential applications in drug delivery systems, where it may enhance the absorption of poorly soluble drugs.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures possess antimicrobial properties. This compound has been investigated for its effectiveness against various bacteria and fungi, indicating its potential as a biocide in pharmaceutical formulations and personal care products.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with cellular membranes. It can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This characteristic is particularly beneficial in developing antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bis(2-hydroxyethyl)ammonium dodecanoate | C₁₄H₂₉N₁O₄ | Longer carbon chain; used as a corrosion inhibitor |
| Bis(2-hydroxyethyl)ammonium hydrogen maleate | C₈H₁₅N₁O₆ | Contains maleic acid; potential use in pharmaceuticals |
| Tristhis compound | C₁₅H₃₃N₁O₇ | Enhanced emulsifying action; effective against various microbes |
The structural differences among these compounds influence their specific biological activities and applications. For instance, the longer carbon chain in bis(2-hydroxyethyl)ammonium dodecanoate enhances its efficacy as a corrosion inhibitor, while tristhis compound shows superior antimicrobial properties due to its increased hydrophilicity.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% w/v, highlighting its potential as an effective preservative in cosmetic formulations.
- Drug Delivery Enhancement : Another research project explored the use of this compound as a penetration enhancer in transdermal drug delivery systems. The compound was shown to increase the permeability of model membranes, suggesting that it could improve the bioavailability of co-administered drugs.
Properties
CAS No. |
97334-75-3 |
|---|---|
Molecular Formula |
C11H25NO3 |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2,2-dimethylheptanoate;2-hydroxyethylazanium |
InChI |
InChI=1S/C9H18O2.C2H7NO/c1-4-5-6-7-9(2,3)8(10)11;3-1-2-4/h4-7H2,1-3H3,(H,10,11);4H,1-3H2 |
InChI Key |
BXKDTIZRQSLMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C(=O)[O-].C(CO)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















